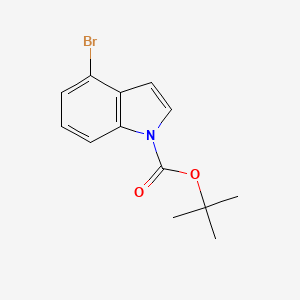

1-Boc-4-Bromoindole

Descripción general

Descripción

tert-Butyl 4-bromo-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-4-Bromoindole typically begins with commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position yields an intermediate compound, which is then converted to its N-Boc derivative. The aldehyde group of this intermediate is reduced using sodium borohydride in methanol to obtain an alcohol. The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl 4-bromo-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can modify the functional groups present on the indole ring .

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block for Indole Derivatives

1-Boc-4-bromoindole serves as a crucial building block in the synthesis of more complex indole derivatives. The bromine atom at the 4-position allows for various nucleophilic substitution reactions, such as Suzuki-Miyaura coupling, facilitating the introduction of diverse functional groups. The Boc group can be removed under acidic conditions, revealing an amine that can participate in further reactions.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Key Products |

|---|---|---|

| Nucleophilic Substitution | Bromine participates in substitution reactions | Various functionalized indoles |

| Deprotection | Removal of Boc group to reveal amine functionality | Free amines for further synthesis |

| Cycloaddition | Indole core can engage in cycloaddition reactions | Heterocyclic compounds |

Medicinal Chemistry

Biological Activity

Indole derivatives, including this compound, exhibit a wide range of biological activities. These include antiviral, anticancer, anti-inflammatory, and antimicrobial properties. The compound has been utilized in the development of drug candidates targeting various diseases, including HIV and cancer .

Case Study: HIV Fusion Inhibitors

Research has shown that indole derivatives can act as fusion inhibitors for HIV-1. For instance, studies have demonstrated that specific structural modifications to indole compounds significantly enhance their potency against HIV fusion processes. The structure-activity relationship (SAR) studies indicate that variations in substituents can lead to compounds with submicromolar activity against resistant strains of HIV .

Material Science

Organic Electronics

this compound has potential applications in material science, particularly in developing organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties of indoles make them suitable for these applications.

Chemical Biology

Molecular Recognition

The bromo substituent in this compound allows it to participate in halogen bonding interactions, which are valuable for designing targeted ligands for biological macromolecules. This property enhances its utility in chemical biology and drug design.

Mecanismo De Acción

The mechanism of action of 1-Boc-4-Bromoindole is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes, receptors, and ion channels. These interactions can modulate various biological pathways, leading to the observed biological activities .

Comparación Con Compuestos Similares

- tert-Butyl 5-bromo-1H-indole-1-carboxylate

- tert-Butyl 1-indolecarboxylate

- tert-Butyl indoline-1-carboxylate

Comparison: tert-Butyl 4-bromo-1H-indole-1-carboxylate is unique due to the presence of a bromine atom at the 4-position of the indole ring. This structural feature can influence the compound’s reactivity and biological activity compared to other similar compounds. For example, tert-butyl 5-bromo-1H-indole-1-carboxylate has the bromine atom at the 5-position, which can lead to different chemical and biological properties .

Actividad Biológica

1-Boc-4-bromoindole, also known as tert-butyl 4-bromo-1H-indole-1-carboxylate, is an indole derivative characterized by a bromine atom at the 4-position and a tert-butoxycarbonyl (Boc) protective group on the amino nitrogen. Its chemical formula is C₁₃H₁₅BrN₂O₂, with a molecular weight of approximately 311.18 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and synthesis of biologically active molecules.

The biological activity of this compound primarily involves its interaction with various biological macromolecules, including proteins and nucleic acids. These interactions can modulate enzyme activities or inhibit specific pathways critical to disease processes. Although specific targets for this compound are not extensively documented, it is believed to exhibit properties similar to other indole derivatives, which often mimic tryptophan and interact with cellular receptors.

Structure-Activity Relationship (SAR)

Research on the structure-activity relationships of indole derivatives indicates that modifications at specific positions can significantly influence their biological effects. For instance, brominated indoles have shown enhanced anti-inflammatory and anticancer activities compared to their non-brominated counterparts. A study demonstrated that brominated compounds could inhibit nitric oxide production and tumor necrosis factor alpha (TNFα) in stimulated macrophages, highlighting the importance of bromine substitution in enhancing biological activity .

Case Studies

- Antitumor Properties : this compound has been utilized in synthesizing halogenated analogues of indolylcarbazoles, which exhibit promising antitumor properties. These derivatives have been shown to affect cell proliferation and induce apoptosis in cancer cell lines.

- Anti-inflammatory Activity : In studies evaluating the anti-inflammatory effects of brominated indoles, compounds similar to this compound were found to significantly reduce the translocation of nuclear factor kappa B (NFκB) in LPS-stimulated RAW264.7 macrophages, indicating potential for therapeutic applications in inflammatory diseases .

- Viral Fusion Inhibition : Indole derivatives, including those derived from this compound, have been explored for their ability to inhibit viral fusion processes. Compounds with structural similarities demonstrated submicromolar activity against HIV strains, suggesting a pathway for developing antiviral therapies .

Synthetic Pathways

The synthesis of this compound can be achieved through several methods, including:

- Bromination of Indoles : The introduction of the bromine atom at the 4-position can be accomplished through electrophilic aromatic substitution reactions.

- Boc Protection : The amine group can be protected using Boc anhydride during synthesis to facilitate further reactions without undesired side reactions.

Applications in Drug Development

The versatility of this compound as a starting material allows for the exploration of various substituents that can enhance its biological activity. By systematically modifying this compound, researchers can develop new drug candidates targeting a range of diseases, particularly those involving inflammation and cancer.

Propiedades

IUPAC Name |

tert-butyl 4-bromoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBNKNOAADXGOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654209 | |

| Record name | tert-Butyl 4-bromo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676448-17-2 | |

| Record name | tert-Butyl 4-bromo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.